![molecular formula C22H21ClN2O4S B4726456 (5E)-1-(3-chloro-2-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4726456.png)
(5E)-1-(3-chloro-2-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
(5E)-1-(3-chloro-2-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a methoxy-substituted benzylidene group, and a thioxodihydropyrimidine core.
Preparation Methods
The synthesis of (5E)-1-(3-chloro-2-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thioxodihydropyrimidine core: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a base catalyst.
Introduction of the chlorinated phenyl group: This step involves the substitution reaction where a chlorinated phenyl group is introduced to the core structure.
Addition of the methoxy-substituted benzylidene group: This step involves the condensation reaction between the core structure and the methoxy-substituted benzylidene group under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(5E)-1-(3-chloro-2-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5E)-1-(3-chloro-2-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential biological activities, making it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its unique structure, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which (5E)-1-(3-chloro-2-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in changes at the cellular or organismal level.
Comparison with Similar Compounds
(5E)-1-(3-chloro-2-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have a similar chlorinated phenyl group but differ in their overall structure and properties.
Other thioxodihydropyrimidines: Compounds with a similar core structure but different substituents may have different chemical and biological properties.
Properties
IUPAC Name |
(5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-12(2)29-18-9-8-14(11-19(18)28-4)10-15-20(26)24-22(30)25(21(15)27)17-7-5-6-16(23)13(17)3/h5-12H,1-4H3,(H,24,26,30)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESHYSNTARHXSO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)C(=O)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C)OC)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


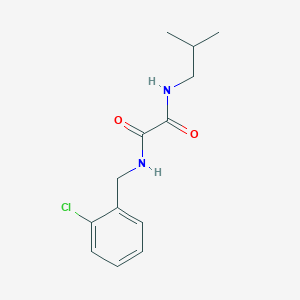
![2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]ACETAMIDE](/img/structure/B4726378.png)
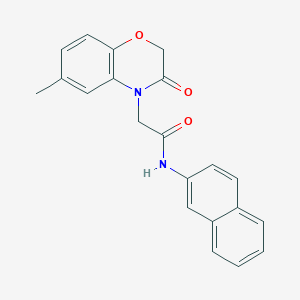
![2,3-dichloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4726394.png)
![ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE](/img/structure/B4726407.png)
![(E)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4726428.png)
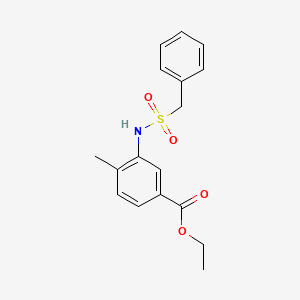
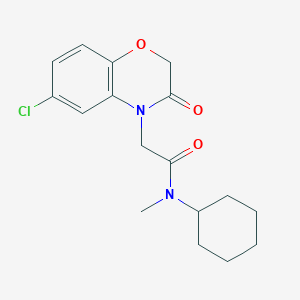
![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4726444.png)
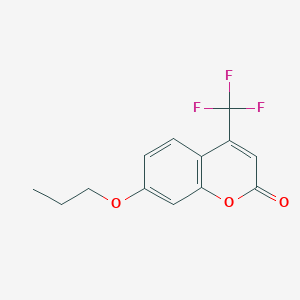
![3-(furan-2-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4726451.png)
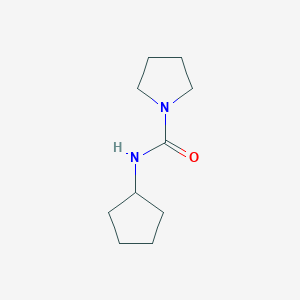
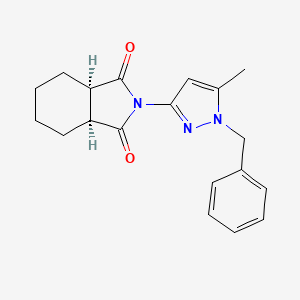
![3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4726467.png)
